tert-Butyl 4-(4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butyl group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(3-fluorophenyl)piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester derivative. Subsequently, the intermediate is reacted with 2,5-dioxopyrrolidin-1-yl carbonate to introduce the dioxopyrrolidinyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the tert-butyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester and carbonate groups can be hydrolyzed to form corresponding acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while oxidation may produce ketones or aldehydes.
Scientific Research Applications
tert-Butyl 4-(4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For instance, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-phenylpiperazine-1-carboxylate: Similar structure but lacks the fluorophenyl and dioxopyrrolidinyl groups.
tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: Contains a hydroxy group instead of the fluorophenyl group.
tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate: Features a nitro group in place of the fluorophenyl group.
Uniqueness
The presence of the fluorophenyl and dioxopyrrolidinyl groups in tert-Butyl 4-(4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-3-fluorophenyl)piperazine-1-carboxylate imparts unique chemical properties, such as increased stability and specific binding affinities, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-3-fluorophenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O6/c1-20(2,3)29-19(28)23-10-8-22(9-11-23)13-4-5-14(15(21)12-13)18(27)30-24-16(25)6-7-17(24)26/h4-5,12H,6-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIZSFFDLKXHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)ON3C(=O)CCC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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